molecular formula C8H6BrClO B11874952 4-Bromo-3-chloro-5-methylbenzaldehyde

4-Bromo-3-chloro-5-methylbenzaldehyde

Katalognummer: B11874952
Molekulargewicht: 233.49 g/mol
InChI-Schlüssel: JIXGZCFRNWIHBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-chloro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrClO. It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and a methyl group on the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-5-methylbenzaldehyde typically involves the bromination and chlorination of 5-methylbenzaldehyde. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-3-chloro-5-methylbenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 4-Bromo-3-chloro-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily influenced by the presence of the bromine, chlorine, and methyl groups, which can participate in various chemical reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: 4-Bromo-3-chloro-5-methylbenzaldehyde is unique due to the simultaneous presence of bromine, chlorine, and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H6BrClO

Molekulargewicht

233.49 g/mol

IUPAC-Name

4-bromo-3-chloro-5-methylbenzaldehyde

InChI

InChI=1S/C8H6BrClO/c1-5-2-6(4-11)3-7(10)8(5)9/h2-4H,1H3

InChI-Schlüssel

JIXGZCFRNWIHBP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1Br)Cl)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.